2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H20FN5O4 and its molecular weight is 473.464. The purity is usually 95%.
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Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, like the compound , play a significant role in medicinal chemistry due to their diverse biological activities. Quinazoline derivatives are part of more than 200 naturally occurring alkaloids and have inspired researchers to create novel medicinal agents by introducing bioactive moieties to the quinazolinone nucleus. These compounds have demonstrated antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone structure make it a valuable scaffold for drug development, although challenges like solubility and bioavailability persist (Tiwary et al., 2016).
Role in Optoelectronic Materials
Aside from their medicinal importance, quinazoline derivatives are gaining attention in the field of optoelectronic materials. Their inclusion in π-extended conjugated systems is proving valuable for creating novel optoelectronic materials. The derivatives are instrumental in fabricating materials for various applications such as organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, nonlinear optical materials, and colorimetric pH sensors. These compounds are also being explored as potential photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been identified as potential anticancer agents, with a vast array of biochemical targets. The period from 2007 to 2010 saw significant advancements in the patenting of quinazoline compounds for cancer chemotherapy. The diverse structural nature of these compounds has made general pharmacophore comparisons challenging, but they are increasingly recognized for their multi-target therapeutic potential. This suggests a promising future for quinazoline compounds in multi-target therapies, especially in the field of cancer treatment (Marzaro et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been investigated as inhibitors of human 11β-hydroxysteroid dehydrogenase-type 1 and p38 α mitogen-activated (map) kinase .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as dna intercalation .
Biochemical Pathways
Similar compounds have been found to influence γ-aminobutyric acid (gaba) ergic neurotransmission and activate glutamate decarboxylase (gad) or inhibit α-oxoglutarate aminotransferase (gaba-t) in the brain .
Pharmacokinetics
In silico admet profiles have been used to evaluate similar compounds .
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Action Environment
It’s worth noting that similar compounds have been synthesized using environmentally friendly procedures .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O4/c1-35-19-12-10-18(11-13-19)27-22(32)15-30-25(34)31-21-5-3-2-4-20(21)23(33)29(24(31)28-30)14-16-6-8-17(26)9-7-16/h2-13H,14-15H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBXWOMTOPOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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